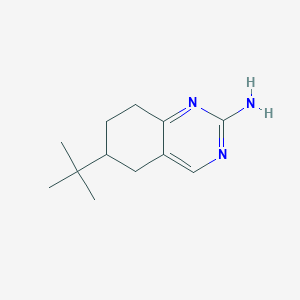

6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine

描述

属性

IUPAC Name |

6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-12(2,3)9-4-5-10-8(6-9)7-14-11(13)15-10/h7,9H,4-6H2,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCYDPROOLRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=NC(=NC=C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with tert-butyl isocyanide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Deprotection of the tert-Butyl Group

The tert-butyl group can be selectively cleaved under acidic conditions to yield derivatives with free amino groups, enabling further functionalization.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Boc cleavage | HCl (conc.) in MeOH, 40°C, 24h | 70–85% | |

| Acidic deprotection of tert-butyl | TFA/DCM, rt, 2h | 90% |

Example:

Cleavage of Boc-protected intermediates (e.g., 3c ) generates 5,6,7,8-tetrahydroquinazolin-2-amine derivatives, which are key intermediates for drug discovery .

Functionalization of the 2-Amine Group

The primary amine at C2 undergoes diverse reactions, including alkylation , acylation , and cross-coupling , to modulate biological activity or introduce new substituents.

Key Reactions:

-

Alkylation :

Reacting with methyl iodide or substituted alkyl halides in the presence of NaH/DMF yields N-alkylated derivatives . -

Acylation :

Treatment with acetyl chloride or benzoyl chloride forms amides, enhancing metabolic stability . -

Buchwald–Hartwig Coupling :

Palladium-catalyzed coupling with aryl halides introduces aryl groups at the 2-position .

Example from Literature:

In the synthesis of SOS2 inhibitors, the 2-amine group of tetrahydroquinazoline derivatives underwent microwave-assisted Suzuki coupling with pyridyl boronic acids, yielding biaryl analogs with enhanced binding affinity .

Aromatization Reactions

The tetrahydroquinazoline core can undergo oxidative aromatization to form fully aromatic quinazolines, though this is substrate-dependent.

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| Molecular oxygen | Air, rt, 24h | Partial aromatization observed | |

| DDQ | Reflux in toluene | Full dehydrogenation to quinazoline |

Mechanistic Insight:

Aromatization proceeds via dehydrogenation of the saturated cyclohexane ring, often requiring strong oxidants or prolonged aerial oxidation .

Biological and Pharmacological Reactivity

6-tert-Butyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives exhibit notable biological activity, particularly as topoisomerase II inhibitors .

Key Findings:

-

Compound 14 (ARN-21934), a derivative with a dimethylamino substituent, showed IC<sub>50</sub> = 2 μM against topoisomerase IIα, with 100-fold selectivity over the β isoform .

-

Derivatives lacking the tert-butyl group demonstrated improved solubility and metabolic stability .

Structure–Activity Relationship (SAR):

科学研究应用

6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine is a tetrahydroquinazoline derivative . Research indicates that derivatives of tetrahydroquinazolines have a range of potential pharmacological applications, including acting as antioxidant, antibacterial, antiviral, antifungal, antitubercular, and anti-inflammatory agents .

Scientific Research Applications

- Synthesis of Tetrahydroquinazolines : α-Aminoamidines can be used in the synthesis of 5,6,7,8-tetrahydroquinazolines via reaction with bis-benzylidene cyclohexanones under mild conditions . The resulting tetrahydroquinazoline derivatives have protecting groups at the C2-tert-butyl moiety on the quinazoline ring that can be cleaved for further functionalization .

- Antitubercular Agents : Derivatives of tetrahydroquinazolines have been screened using molecular docking, which revealed high binding affinity toward Mycobacterium tuberculosis enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . These derivatives may be promising candidates for development of new antitubercular agents, including those effective against multidrug-resistant strains of the Tubercle bacillus .

- Antidiabetic Treatment : Tetrahydroquinazolines show inhibitory activity against α- and β-glucosidases, suggesting they could be used to treat diabetes and related diseases .

- Anticancer drugs: Tetrahydroquinazolines can act as human topoisomerase II (topoII) inhibitors, which is a validated target of anticancer drugs . Unlike some existing drugs, they do not act as topoII poisons that enhance enzyme-mediated DNA cleavage and are linked to the development of secondary leukemias . Instead, they block the topoII function without DNA intercalation and preferentially inhibit the α isoform of human topoII .

作用机制

The mechanism of action of 6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

相似化合物的比较

Core Structural Variations

The tetrahydroquinazoline (THQ) scaffold is versatile, with modifications at the 4-, 6-, and 8-positions significantly altering biological activity. Key analogs include:

| Compound | Substituents | Key Structural Features |

|---|---|---|

| 6-Tert-butyl-THQ-2-amine | tert-butyl at C6, NH2 at C2 | Bulky tert-butyl enhances lipophilicity |

| N-Phenyl-THQ-2-amine (hit-1) | Phenyl at N2 | Aromatic group for π-π interactions |

| 6-Methyl-THQ-2-amine | Methyl at C6 | Smaller alkyl group, reduced steric bulk |

| 4-Chloro-N,N-dimethyl-THQ-2-amine | Cl at C4, dimethyl at N2 | Electron-withdrawing Cl alters reactivity |

Kinase Inhibition

- N-Phenyl-THQ-2-amine (hit-1) : Exhibits potent CDK5 inhibition (Ki = 0.88 μM) with selectivity over CDK2, attributed to the planar quinazoline core and hydrophobic interactions with the kinase pocket .

- 6-Tert-butyl-THQ-2-amine : While direct kinase data are unavailable, the tert-butyl group may enhance binding to hydrophobic kinase pockets, as seen in EGFR inhibitors like gefitinib .

Antibacterial Activity

- Thiophene-substituted THQ derivatives (e.g., 6-methyl-4-(thiophen-2-yl)-THQ-2-amine): Demonstrated moderate antibacterial activity against E. coli and S.

生物活性

6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique fused ring structure and functional groups. Its molecular formula is C₁₂H₁₆N₂, with a molecular weight of approximately 204.27 g/mol. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting important enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase, which are crucial in the metabolic pathways of pathogens like Mycobacterium tuberculosis .

- Receptor Modulation : Its structural characteristics allow it to bind to various receptors, potentially modulating their activity and influencing biological processes .

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antitubercular Activity : Molecular docking studies indicate high binding affinity towards key enzymes related to tuberculosis treatment. This suggests its potential as a lead compound for developing new antitubercular agents against multidrug-resistant strains .

- Antidiabetic Properties : The compound exhibits inhibitory activity against α- and β-glucosidases, which are involved in carbohydrate metabolism. This positions it as a candidate for diabetes treatment .

- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against various cancer cell lines, although further investigation is required to establish its efficacy and safety profile .

Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. Below is a summary of notable findings:

Case Studies

In a study evaluating the synthesis of novel tetrahydroquinazoline derivatives, researchers found that modifications at the 6-position significantly impacted biological activity. Compounds derived from this compound were tested for their binding affinity to various enzymes associated with tuberculosis and diabetes:

- Tuberculosis : Compounds demonstrated high affinity towards DHFR with IC₅₀ values indicating strong inhibitory effects.

- Diabetes : Inhibition assays against β-glucosidase revealed promising results for managing postprandial hyperglycemia.

常见问题

Q. What are the common synthetic routes for preparing 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using intermediates like tetrahydroquinazoline precursors. For example, derivatives of tetrahydroquinazolin-2-amine can be prepared by reacting substituted benzothiazole-2-amines with brominated ketones (e.g., 2-bromo-1-phenylethanone) under reflux conditions in polar aprotic solvents like DMF. Optimization involves adjusting stoichiometry, temperature (e.g., room temperature vs. microwave-assisted heating), and catalysts (e.g., Hunig’s base for deprotonation). Post-synthesis purification often employs silica column chromatography with gradient elution (e.g., ethyl acetate/hexanes) .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, providing bond lengths and angles (e.g., C–N bond lengths ~1.34–1.38 Å in related tetrahydroquinazoline derivatives). Complementary techniques include and NMR to confirm proton environments (e.g., tert-butyl protons at δ ~1.3–1.5 ppm) and heteronuclear correlation experiments (HSQC/HMBC) for connectivity validation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while LCMS with trifluoroacetic acid gradients confirms purity (>95%) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) are standard. For kinase inhibition studies, recombinant enzymes (e.g., CDC2-like kinases) are incubated with the compound, and activity is measured via fluorescence-based ADP-Glo™ assays. Dose-response curves (IC) are generated using serial dilutions (e.g., 0.1–100 µM), with positive controls (e.g., staurosporine). Structural analogs like benzo[d][1,3]dioxol-5-yl derivatives have shown IC values <1 µM in kinase inhibition studies .

Advanced Research Questions

Q. What computational strategies can predict the coordination chemistry of this compound with transition metals?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model metal-ligand interactions, focusing on donor atoms (e.g., amine N, adjacent heterocyclic N). Molecular docking studies (AutoDock Vina) simulate binding to metal centers (e.g., Pd, Pt), while Natural Bond Orbital (NBO) analysis quantifies charge transfer. Experimentally, complex formation is validated via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox potentials). Related tetrahydroquinoline-phosphine ligands show log values >5 for Pd(II) complexes .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) require cross-validation:

- Step 1 : Repeat synthesis to rule out impurities.

- Step 2 : Use 2D NMR (COSY, NOESY) to confirm through-space interactions.

- Step 3 : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes.

- Step 4 : Perform single-crystal X-ray diffraction if crystallizable.

For example, discrepancies in tert-butyl group conformation can arise from dynamic effects in solution, resolved by variable-temperature NMR .

Q. What experimental design principles optimize Suzuki-Miyaura cross-coupling reactions for functionalizing this compound?

- Methodological Answer : A factorial design approach evaluates variables:

- Factors : Catalyst loading (e.g., Pd(PPh) at 5–10 mol%), boronic acid equivalents (1.2–2.0 eq.), solvent (DMF vs. THF), temperature (80–150°C).

- Response : Yield (%) quantified via HPLC.

Microwave-assisted synthesis (e.g., Biotage Initiator®) reduces reaction time (1–2 h vs. 24 h) while improving regioselectivity. Post-reaction workup includes washing with 3N LiCl to remove Pd residues. For example, coupling with benzo[d][1,3]dioxol-5-ylboronic acid achieves ~58% yield under optimized conditions .

Q. How do steric effects from the tert-butyl group influence reaction kinetics and regioselectivity?

- Methodological Answer : Steric hindrance from the tert-butyl group slows nucleophilic substitution at adjacent positions (e.g., C-6 in tetrahydroquinazoline). Kinetic studies (e.g., pseudo-first-order rate constants) using stopped-flow UV-Vis spectroscopy reveal reduced values (e.g., ~10 s) compared to non-bulky analogs. Regioselectivity in electrophilic aromatic substitution (e.g., nitration) is predicted using Fukui indices from DFT, with meta-substitution favored due to tert-butyl’s electron-donating and steric effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental catalytic activity data?

- Methodological Answer :

- Step 1 : Re-optimize computational parameters (e.g., solvent model, basis set) to match experimental conditions.

- Step 2 : Perform microkinetic modeling (e.g., using COMSOL Multiphysics) to account for mass transfer limitations.

- Step 3 : Use in situ IR or Raman spectroscopy to detect intermediate species not modeled in simulations.

For instance, overestimated turnover frequencies (TOF) in DFT may arise from neglecting solvent viscosity effects, resolved by incorporating continuum solvation models (e.g., SMD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。